(R)-1,3-Dibenzylpiperazine-2,5-dione (R)-1,3-Dibenzylpiperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20427587
InChI: InChI=1S/C18H18N2O2/c21-17-13-20(12-15-9-5-2-6-10-15)18(22)16(19-17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,21)/t16-/m1/s1
SMILES:
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol

(R)-1,3-Dibenzylpiperazine-2,5-dione

CAS No.:

Cat. No.: VC20427587

Molecular Formula: C18H18N2O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-1,3-Dibenzylpiperazine-2,5-dione -

Specification

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
IUPAC Name (3R)-1,3-dibenzylpiperazine-2,5-dione
Standard InChI InChI=1S/C18H18N2O2/c21-17-13-20(12-15-9-5-2-6-10-15)18(22)16(19-17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,21)/t16-/m1/s1
Standard InChI Key CUSGSDUYPXBYHI-MRXNPFEDSA-N
Isomeric SMILES C1C(=O)N[C@@H](C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a six-membered piperazine ring with two benzyl groups (-CH₂C₆H₅) attached to nitrogen atoms at positions 1 and 3. The ketone functionalities at positions 2 and 5 introduce planarity to the ring, while the benzyl substituents contribute steric bulk and lipophilicity. The (R)-configuration at position 3 ensures chirality, a critical factor in enantioselective binding to biological targets.

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₈H₁₈N₂O₂
Molecular Weight294.3 g/mol
Exact Mass294.1368 g/mol
LogP (Partition Coefficient)2.97
Polar Surface Area (PSA)55.7 Ų
Stereochemistry(R)-configuration at C3

The canonical SMILES string C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 and InChIKey CUSGSDUYPXBYHI-MRXNPFEDSA-N provide unambiguous representations of its structure.

Synthesis and Stereochemical Control

Cyclization Strategies

The synthesis of (R)-1,3-Dibenzylpiperazine-2,5-dione typically involves intermolecular cyclization of substituted glycine derivatives. A phase-transfer-catalyzed method, adapted from Okawara et al. (1981), employs chloroacetyl chloride and sodium hydroxide under basic conditions to form the diketopiperazine core . For stereochemical control, chiral benzylglycine precursors or resolution techniques are utilized to isolate the R-enantiomer.

Example Protocol:

  • Acylation: Treat (R)-benzylglycine amide with chloroacetyl chloride in toluene and triethylamine at 0–5°C.

  • Cyclization: Add 50% aqueous NaOH and heat at 70–80°C for 1 hour to induce ring closure .

  • Isolation: Recrystallize the crude product from ethanol to obtain the enantiopure compound .

This method yields up to 94.4% purity for analogous diketopiperazines, as demonstrated in the synthesis of 1,4-diisopropylpiperazine-2,5-dione .

Physicochemical Properties

Solubility and Stability

(R)-1,3-Dibenzylpiperazine-2,5-dione exhibits moderate lipophilicity (LogP = 2.97), suggesting preferential solubility in organic solvents like dichloromethane or ethanol over water . Its stability under ambient conditions remains unquantified in available literature, though diketopiperazines generally resist hydrolysis due to their rigid, conjugated systems.

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